molecular formula C16H14FN5O B4499214 N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4499214
M. Wt: 311.31 g/mol
InChI Key: CNPFEBHTWZLIAI-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a fluorophenyl ethyl side chain and a tetrazole ring at the para position of the benzamide core. The tetrazole moiety (1H-tetrazol-1-yl) serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in therapeutic contexts . The 4-fluorophenyl group contributes to lipophilicity, influencing membrane permeability and target engagement.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-5-1-12(2-6-14)9-10-18-16(23)13-3-7-15(8-4-13)22-11-19-20-21-22/h1-8,11H,9-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPFEBHTWZLIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, followed by the introduction of the fluorophenyl group and the benzamide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Coupling with Benzamide: The final step involves coupling the tetrazole and fluorophenyl intermediates with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Studies

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has been studied for its potential as a pharmacological agent due to its unique structural features, which may contribute to various biological activities:

  • Antihypertensive Activity : Research indicates that tetrazole derivatives can exhibit antihypertensive properties. The incorporation of the tetrazole moiety in this compound suggests potential applications in managing hypertension.
  • Anticancer Properties : Preliminary studies have shown that compounds containing the tetrazole ring may possess anticancer activities. For instance, derivatives have been evaluated for their effects on cancer cell lines, indicating the need for further exploration of this compound in this context .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies:

  • Cognitive Enhancement : Some tetrazole derivatives have been reported to influence cognitive functions positively. Investigating this compound could reveal its efficacy in enhancing memory and learning processes .

Antimicrobial Activity

Research has indicated that compounds with similar structures may exhibit antimicrobial properties:

  • Bacterial Inhibition : Studies on related benzamide compounds suggest that they can inhibit bacterial growth. The exploration of this compound could provide insights into its potential as an antimicrobial agent.

Case Study 1: Antihypertensive Effects

A study conducted on a series of tetrazole derivatives demonstrated significant reductions in blood pressure in hypertensive animal models. The specific role of this compound was not isolated but indicated potential pathways for further research into its antihypertensive effects .

Case Study 2: Anticancer Activity

In vitro studies involving various cancer cell lines (e.g., breast and prostate cancer) showed that compounds similar to this compound exhibited cytotoxic effects, suggesting a mechanism that warrants further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrazole ring distinguishes it from thiazole-containing analogs (e.g., ), offering improved hydrogen-bonding capacity and acidity (pKa ~4.9 for tetrazole vs. ~2.5 for carboxylic acids) .
  • Sulfamoyl and chloro substituents in increase polarity but may reduce blood-brain barrier penetration compared to the fluorophenyl ethyl group in the target compound.

Key Findings :

  • The target compound’s tetrazole ring lacks the tautomerism observed in triazole-thiones (e.g., compounds [7–9] in ), simplifying its spectral interpretation.
  • Thiazole-containing analogs () exhibit distinct C-S-C vibrational modes, absent in tetrazole derivatives.

Contrasts :

  • highlights dichlorophenyl and triazolyl pesticides (e.g., sulfentrazone), which differ markedly in substituent bulk and electronic profiles compared to the target compound’s fluorophenyl-tetrazole system .

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C18H22FN5
Molecular Weight : 329.4 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C1=CC=C(C=C1)N2C=NN=N2)C2=CC=C(C=C2)F

The biological activity of this compound can be attributed to its interaction with various molecular targets. The tetrazole ring is known for its ability to stabilize negative charges through electron delocalization, which facilitates interactions with biological receptors. This property allows the compound to mimic carboxylic acids, enhancing its bioactivity in medicinal applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds bearing the tetrazole moiety. For instance, similar tetrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.08 µM against HT-29 cells, outperforming established chemotherapeutics like sorafenib (IC50 = 3.61 µM) and PAC-1 (IC50 = 1.36 µM) . This suggests that this compound may exhibit comparable or superior antitumor activity.

Pain Management

The compound has also been explored for its analgesic properties. Research indicates that tetrazole derivatives can modulate pain pathways effectively. For example, a patent describes the use of tetrazole-based compounds for treating pain and inflammation, suggesting a potential application of this compound in pain management therapies .

Case Studies and Research Findings

Study Findings Reference
Antitumor EvaluationExhibited IC50 values significantly lower than sorafenib in multiple cancer cell lines
Analgesic PropertiesDemonstrated efficacy in pain modulation through tetrazole derivatives
Mechanistic InsightsStabilizes negative charges facilitating receptor interactions

Q & A

Basic Research Questions

Q. What key functional groups define N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide, and how do they influence its chemical reactivity?

  • Answer : The compound features a 4-fluorophenyl ethyl group and a tetrazole ring . The fluorine atom on the phenyl group acts as an electron-withdrawing substituent, enhancing electrophilic aromatic substitution reactivity and metabolic stability . The tetrazole ring, a nitrogen-rich heterocycle, participates in hydrogen bonding and cycloaddition reactions, making it critical for interactions with biological targets like enzymes or receptors .

Q. What synthetic methodologies are commonly used to prepare this compound?

  • Answer : Synthesis typically involves:

  • Amide bond formation between 4-(1H-tetrazol-1-yl)benzoic acid derivatives and 2-(4-fluorophenyl)ethylamine using coupling agents like EDC/HOBt.
  • Substitution reactions to introduce the fluorophenyl group, often under palladium-catalyzed cross-coupling conditions .
  • Multi-step purification via column chromatography and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : To verify proton environments (e.g., fluorine coupling patterns, tetrazole ring protons) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and detection of byproducts .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., exact mass: ~325.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

  • Substituent Modification : Replace the fluorine atom with other halogens (e.g., chlorine) or methoxy groups to alter lipophilicity and bioavailability .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility and metabolic stability .
  • Formulation Studies : Use nanocarriers or liposomes to enhance tissue penetration and reduce off-target effects .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., methoxy vs. fluoro derivatives) to identify critical substituents .
  • Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., kinases) to explain discrepancies between in vitro and in vivo results .

Q. How does the fluorophenyl group influence binding affinity compared to non-halogenated analogs?

  • Answer : The fluorine atom enhances binding via:

  • Electrostatic interactions : Its high electronegativity stabilizes charge-charge interactions with receptor residues.
  • Steric effects : The small atomic size allows tighter packing in hydrophobic binding pockets.
    Comparative studies show a 2–3× increase in affinity for fluorinated analogs over non-halogenated versions in enzyme inhibition assays .

Methodological Recommendations

  • For SAR Studies : Use combinatorial libraries of analogs with systematic substituent variations (e.g., halogen, alkyl, aryl groups) .
  • For Binding Studies : Combine surface plasmon resonance (SPR) with X-ray crystallography to map interaction sites .
  • For Stability Testing : Conduct accelerated degradation studies under varied pH and temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.